molecular formula C8H9N3 B8697383 5-hydrazinyl-2-methylBenzonitrile

5-hydrazinyl-2-methylBenzonitrile

Cat. No.: B8697383
M. Wt: 147.18 g/mol
InChI Key: ZRIPXNDENDUXGI-UHFFFAOYSA-N
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Description

5-hydrazinyl-2-methylBenzonitrile is an organic compound characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to a phenyl ring, along with a hydrazine functional group (-NH-NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydrazinyl-2-methylBenzonitrile typically involves the reaction of 4-methylbenzonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

4-Methylbenzonitrile+Hydrazine HydrateThis compound\text{4-Methylbenzonitrile} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} 4-Methylbenzonitrile+Hydrazine Hydrate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-hydrazinyl-2-methylBenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of azo compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazines.

Scientific Research Applications

5-hydrazinyl-2-methylBenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-hydrazinyl-2-methylBenzonitrile involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The cyano group can also participate in interactions with nucleophilic sites, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-3-methylphenylhydrazine
  • 3-Cyano-2-methylphenylhydrazine
  • 4-Cyano-2-methylphenylhydrazine

Uniqueness

5-hydrazinyl-2-methylBenzonitrile is unique due to the specific positioning of the cyano and methyl groups on the phenyl ring, which influences its reactivity and properties. This unique structure allows for distinct interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

5-hydrazinyl-2-methylbenzonitrile

InChI

InChI=1S/C8H9N3/c1-6-2-3-8(11-10)4-7(6)5-9/h2-4,11H,10H2,1H3

InChI Key

ZRIPXNDENDUXGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NN)C#N

Origin of Product

United States

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